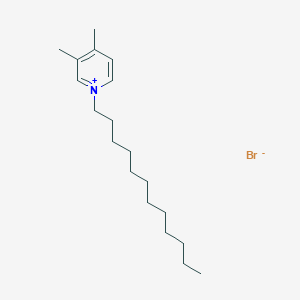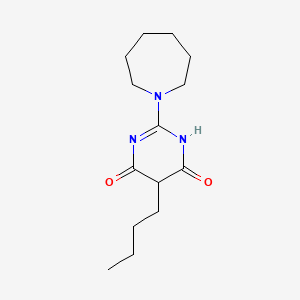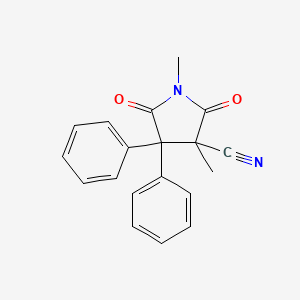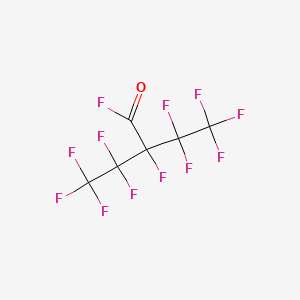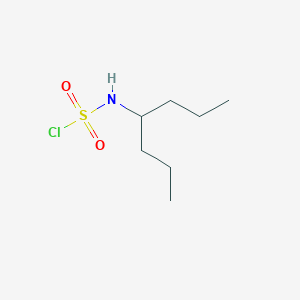
Heptan-4-ylsulfamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptan-4-ylsulfamyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl functional group attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptan-4-ylsulfamyl chloride can be synthesized through the reaction of heptan-4-amine with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Heptan-4-amine+Chlorosulfonic acid→Heptan-4-ylsulfamyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where heptan-4-amine and chlorosulfonic acid are mixed under controlled temperatures and pressures. The reaction mixture is then purified to isolate the this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Heptan-4-ylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form heptan-4-ylsulfonic acid and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild heating.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted sulfonamides can be formed.
Hydrolysis Products: Heptan-4-ylsulfonic acid and hydrogen chloride.
Wissenschaftliche Forschungsanwendungen
Heptan-4-ylsulfamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptan-4-ylsulfamyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The sulfonyl chloride group is highly reactive, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Comparison: Heptan-4-ylsulfamyl chloride is unique due to its heptane backbone, which imparts different physical and chemical properties compared to other sulfonyl chlorides. For example, methanesulfonyl chloride has a simpler structure and different reactivity, while benzenesulfonyl chloride has an aromatic ring that influences its chemical behavior.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable for research and industrial purposes, and its reactivity allows for a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
61517-53-1 |
|---|---|
Molekularformel |
C7H16ClNO2S |
Molekulargewicht |
213.73 g/mol |
IUPAC-Name |
N-heptan-4-ylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7(6-4-2)9-12(8,10)11/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
AOUNPNMLKBMKLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B14586984.png)
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-methylpent-2-enoate](/img/structure/B14587000.png)
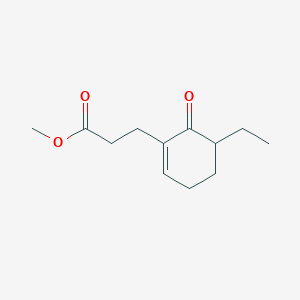

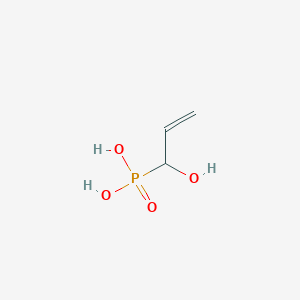
![3-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]naphthalen-2(3H)-one](/img/structure/B14587020.png)

![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
